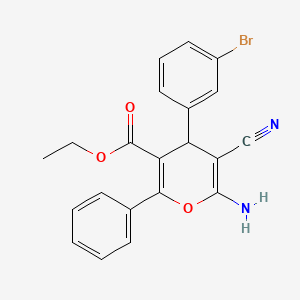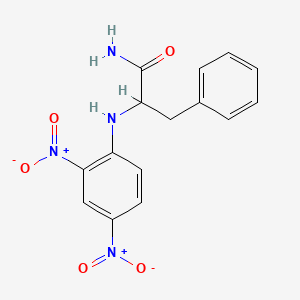![molecular formula C17H11IN8O4 B11543520 2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11543520.png)
2-[(E)-(2-{6-[(4-iodophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes an iodinated aniline group, an oxadiazole ring, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, followed by the introduction of the iodinated aniline group. The final step involves the formation of the hydrazono linkage and the attachment of the nitrophenol moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodinated aniline group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can react with the iodinated aniline group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The oxadiazole ring and nitrophenol moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and nitrophenol-containing molecules. Compared to these compounds, 2-({(E)-2-[6-(4-iodoanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-yliden]hydrazono}methyl)-4-nitrophenol stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Some similar compounds are:
- 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- 4-iodo-2-nitroaniline
- 5-(4-iodophenyl)-1,2,4-oxadiazole
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific disciplines.
Properties
Molecular Formula |
C17H11IN8O4 |
|---|---|
Molecular Weight |
518.2 g/mol |
IUPAC Name |
2-[(E)-[[6-(4-iodoanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C17H11IN8O4/c18-10-1-3-11(4-2-10)20-14-15(22-17-16(21-14)24-30-25-17)23-19-8-9-7-12(26(28)29)5-6-13(9)27/h1-8,27H,(H,20,21,24)(H,22,23,25)/b19-8+ |
InChI Key |
VEHFOWHDHJBCJC-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3N=C2N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O)I |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=C(C=CC(=C4)[N+](=O)[O-])O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11543440.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11543447.png)
![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}](/img/structure/B11543469.png)
![Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate](/img/structure/B11543476.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11543477.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11543494.png)

![2-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl)amino]propanoate](/img/structure/B11543502.png)
![2,4-diiodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11543516.png)
![2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543521.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11543527.png)
![N'-[(E)-naphthalen-1-ylmethylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11543534.png)
